molecular formula C9H9BrFN3O2S B12843725 N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide

N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide

Cat. No.: B12843725
M. Wt: 322.16 g/mol
InChI Key: OJUAZJBMYHVDGD-UHFFFAOYSA-N
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Description

N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine and fluorine substitution on the indazole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide typically involves multi-step reactions starting from commercially available precursors. One common route includes:

    Formation of the Indazole Core: The indazole core can be synthesized via cyclization reactions involving hydrazines and ortho-substituted benzenes. For instance, 2-bromo-4-fluoroaniline can be reacted with hydrazine hydrate under acidic conditions to form the indazole ring.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Sulfonamide Formation: The final step involves the reaction of the indazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the indazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group, which can be oxidized to sulfone or reduced to sulfinamide.

    Coupling Reactions: The indazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation can produce sulfone derivatives.

Scientific Research Applications

N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for developing new drugs, particularly those targeting kinases and other enzymes involved in cancer and inflammatory diseases.

    Biological Studies: The compound can be used to study the biological pathways and mechanisms involving indazole derivatives.

    Chemical Biology: It serves as a probe to investigate protein-ligand interactions and enzyme activities.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as kinases. The bromine and fluorine substitutions enhance its binding affinity and selectivity towards these targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-chloro-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide
  • N-(7-bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide
  • N-(7-bromo-4-fluoro-1-ethyl-1H-indazol-3-yl)methanesulfonamide

Uniqueness

N-(7-bromo-4-fluoro-1-methyl-1H-indazol-3-yl)methanesulfonamide is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms provides a balance of electronic effects that can enhance its potency and selectivity as a drug candidate.

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C9H9BrFN3O2S

Molecular Weight

322.16 g/mol

IUPAC Name

N-(7-bromo-4-fluoro-1-methylindazol-3-yl)methanesulfonamide

InChI

InChI=1S/C9H9BrFN3O2S/c1-14-8-5(10)3-4-6(11)7(8)9(12-14)13-17(2,15)16/h3-4H,1-2H3,(H,12,13)

InChI Key

OJUAZJBMYHVDGD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2C(=N1)NS(=O)(=O)C)F)Br

Origin of Product

United States

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